2,6-dipyridin-2-yl-1H-pyridine-4-thione
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Overview
Description
2,2’6’,2’‘-Terpyridine-4’-thiol: is a chemical compound with the molecular formula C15H11N3S . It is a derivative of terpyridine, a tridentate ligand that can coordinate with metal ions to form various complexes . The presence of a thiol group at the 4’ position adds unique properties to this compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2,2’:6’,2’‘-Terpyridine-4’-thiol typically begins with 2-acetylpyridine.
Reaction Steps:
Reaction Conditions: The reactions are carried out under controlled conditions, often involving specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,2’:6’,2’‘-Terpyridine-4’-thiol can undergo oxidation reactions, often forming disulfide bonds.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The compound can participate in substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and iodine.
Reducing Agents: Reducing agents like sodium borohydride are often used.
Solvents: Reactions are typically carried out in solvents like ethanol or dichloromethane.
Major Products:
Disulfides: Oxidation reactions often yield disulfide compounds.
Sulfides: Reduction reactions produce sulfides.
Substituted Derivatives: Substitution reactions result in various substituted terpyridine derivatives.
Scientific Research Applications
Chemistry:
Coordination Chemistry: 2,2’:6’,2’‘-Terpyridine-4’-thiol is widely used as a ligand in coordination chemistry to form complexes with metal ions.
Catalysis: It is utilized in the synthesis of chiral derivatives for asymmetric catalysis.
Biology and Medicine:
Anticancer Research: The compound has been studied for its potential in developing anticancer drugs, particularly in forming complexes with platinum.
Biological Probes: It is used in the design of biological probes for detecting metal ions.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
2,2’6’,2’'-Terpyridine: A closely related compound without the thiol group, used in similar coordination chemistry applications.
4’-Chloro-2,2’6’,2’'-Terpyridine: A derivative with a chloro group at the 4’ position, used in forming coordination polymers.
2,2’-Bipyridine: Another tridentate ligand, but with only two pyridine rings, used in various metal complexes.
Uniqueness:
Properties
Molecular Formula |
C15H11N3S |
---|---|
Molecular Weight |
265.3 g/mol |
IUPAC Name |
2,6-dipyridin-2-yl-1H-pyridine-4-thione |
InChI |
InChI=1S/C15H11N3S/c19-11-9-14(12-5-1-3-7-16-12)18-15(10-11)13-6-2-4-8-17-13/h1-10H,(H,18,19) |
InChI Key |
RVNQZFSATGNDPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=S)C=C(N2)C3=CC=CC=N3 |
Origin of Product |
United States |
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